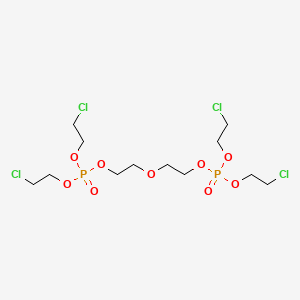
2'-Deoxy-6-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-6-methyluridine is a nucleoside analog, which means it is a modified version of a nucleoside, a fundamental building block of nucleic acids like DNA and RNA. This compound is characterized by the presence of a deoxyribose sugar moiety and a methyl group attached to the uracil base. Nucleoside analogs are widely studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-methyluridine typically involves the protection of the ribose moiety followed by the introduction of the methyl group at the 6-position of the uracil base. One common method starts with the protection of the hydroxyl groups of ribose, followed by the formation of the glycosidic bond with a protected uracil derivative. The final steps involve deprotection to yield the target compound .
Industrial Production Methods
Industrial production methods for nucleoside analogs like 2’-Deoxy-6-methyluridine often involve large-scale synthesis techniques that optimize yield and reduce the number of reaction steps. These methods may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-6-methyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methyl group or the uracil base.
Reduction: This reaction can reduce any oxidized forms of the compound.
Substitution: This reaction can replace the methyl group or other substituents on the uracil base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxyl group, while substitution reactions can introduce various functional groups onto the uracil base .
Scientific Research Applications
2’-Deoxy-6-methyluridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of nucleoside-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. This compound can inhibit enzymes involved in nucleic acid synthesis, leading to chain termination or the formation of defective nucleic acids. It can also induce mutations during replication and transcription, which can be lethal to viruses and cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridine: Known for its antiviral activity.
2’-Amino-2’-deoxycytidine: Exhibits cytotoxic activity against cancer cells.
2’-Azido-2’-deoxycytidine: Used as an antiviral and anticancer agent.
Uniqueness
2’-Deoxy-6-methyluridine is unique due to its specific structural modifications, which confer distinct biological activities. Its methyl group at the 6-position of the uracil base differentiates it from other nucleoside analogs and contributes to its specific mechanism of action and therapeutic potential .
Properties
CAS No. |
42188-37-4 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-8(15)11-10(16)12(5)9-3-6(14)7(4-13)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 |
InChI Key |
CXUAUJQBLHBYCG-LKEWCRSYSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




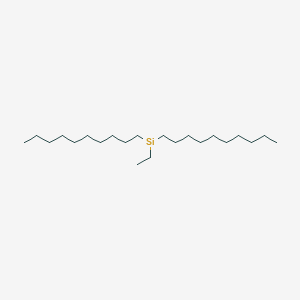
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
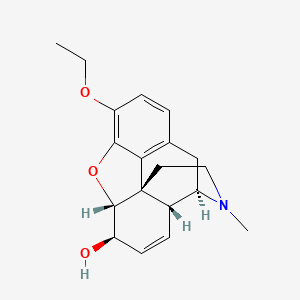
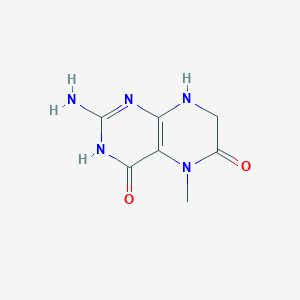
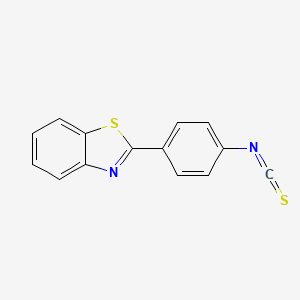
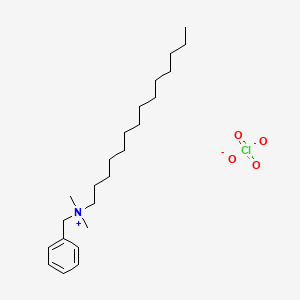

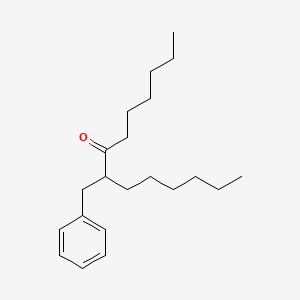

![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)

